molecular formula C22H19Cl3O2P+ B12646456 Ethyl (tris(4-chlorophenyl)phosphoranyl)acetate CAS No. 15676-97-8

Ethyl (tris(4-chlorophenyl)phosphoranyl)acetate

Katalognummer: B12646456
CAS-Nummer: 15676-97-8
Molekulargewicht: 452.7 g/mol
InChI-Schlüssel: YZPJHCNVKDYKOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (tris(4-chlorophenyl)phosphoranyl)acetate is a chemical compound known for its unique structure and properties It consists of an ethyl acetate group attached to a phosphoranyl group, which is further bonded to three 4-chlorophenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (tris(4-chlorophenyl)phosphoranyl)acetate typically involves the reaction of tris(4-chlorophenyl)phosphine with ethyl bromoacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (tris(4-chlorophenyl)phosphoranyl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoranyl group to phosphines.

    Substitution: The ethyl acetate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphoranyl acetates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl (tris(4-chlorophenyl)phosphoranyl)acetate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl (tris(4-chlorophenyl)phosphoranyl)acetate involves its interaction with various molecular targets. The phosphoranyl group can act as a nucleophile or electrophile, depending on the reaction conditions. This allows the compound to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tris(4-chlorophenyl)phosphine: Similar structure but lacks the ethyl acetate group.

    Ethyl (tris(4-methylphenyl)phosphoranyl)acetate: Similar structure with methyl groups instead of chlorophenyl groups.

Uniqueness

Ethyl (tris(4-chlorophenyl)phosphoranyl)acetate is unique due to the presence of both the ethyl acetate and tris(4-chlorophenyl)phosphoranyl groups. This combination imparts distinct reactivity and properties, making it valuable in various chemical applications.

Eigenschaften

CAS-Nummer

15676-97-8

Molekularformel

C22H19Cl3O2P+

Molekulargewicht

452.7 g/mol

IUPAC-Name

tris(4-chlorophenyl)-(2-ethoxy-2-oxoethyl)phosphanium

InChI

InChI=1S/C22H19Cl3O2P/c1-2-27-22(26)15-28(19-9-3-16(23)4-10-19,20-11-5-17(24)6-12-20)21-13-7-18(25)8-14-21/h3-14H,2,15H2,1H3/q+1

InChI-Schlüssel

YZPJHCNVKDYKOX-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C[P+](C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.